N'-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide is a complex organic compound with the molecular formula C22H26N2O4 It is characterized by its unique structure, which includes a cyclohexylidene group, a hydroxy group, and two methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide typically involves the condensation of cyclohexanone with 2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclohexylidene-2-(3-toluidino)acetohydrazide
- N’-cyclohexylidene-2-(4-methoxyanilino)acetohydrazide
Uniqueness
N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-hydroxy-2,2-bis(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-12-8-16(9-13-19)22(26,17-10-14-20(28-2)15-11-17)21(25)24-23-18-6-4-3-5-7-18/h8-15,26H,3-7H2,1-2H3,(H,24,25) |
InChI Key |
JPSICZGMXPSOSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(=O)NN=C3CCCCC3)O |
Origin of Product |
United States |
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